Cas no 185298-58-2 (2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide)

2-{[1-Benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide is a specialized indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzyl-substituted indole core functionalized with a carbamoylcarbonyl group at the 3-position and an ethyl group at the 2-position, further modified by an acetamide-linked oxy side chain. This compound may exhibit unique biological activity due to its hybrid pharmacophore, combining indole-based motifs with amide functionalities. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of multiple polar groups enhances solubility, while the aromatic and aliphatic components contribute to balanced lipophilicity, suggesting potential utility in bioactive molecule design.
2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide structure
185298-58-2 structure
Product Name:2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide
CAS No:185298-58-2
MF:C21H21N3O4
MW:379.409145116806
MDL:MFCD29035152
CID:2097334
PubChem ID:10833571
Update Time:2025-05-26

2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(2-amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide
    • hnps-PLA Inhibitor
    • MDK-8582(Hnps-PLA Inhibitor)
    • BCP17761
    • BDBM50055402
    • 2-(1-Benzyl-4-carbamoylmethoxy-2-ethyl-1H-indol-3-yl)-2-oxo-acetamide
    • 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide
    • 2-{[1-BENZYL-3-(CARBAMOYLCARBONYL)-2-ETHYLINDOL-4-YL]OXY}ACETAMIDE
    • MDK-8582Hnps-PLA Inhibitor?
    • hnps-PLA-IN-1
    • HY-109573
    • GLXC-10729
    • TS-09003
    • 185298-58-2
    • CS-0032022
    • MDK-8582Hnps-PLA Inhibitor
    • 2-[4-(2-amino-2-oxoethoxy)-1-benzyl-2-ethylindol-3-yl]-2-oxoacetamide
    • MFCD29035152
    • DS-016231
    • CHEMBL149434
    • VC-8582
    • AKOS027252491
    • MDL: MFCD29035152
    • Inchi: 1S/C21H21N3O4/c1-2-14-19(20(26)21(23)27)18-15(9-6-10-16(18)28-12-17(22)25)24(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,25)(H2,23,27)
    • InChI Key: HJPAGOZVVSAGKR-UHFFFAOYSA-N
    • SMILES: O(CC(N)=O)C1=CC=CC2=C1C(C(C(N)=O)=O)=C(CC)N2CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 379.15320616g/mol
  • Monoisotopic Mass: 379.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117
  • XLogP3: 2.1

2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide Pricemore >>

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2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:185298-58-2)2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide
Order Number:A930647
Stock Status:in Stock
Quantity:5mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:01
Price ($):188.0/326.0
Email:sales@amadischem.com

Additional information on 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide

Introduction to 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide (CAS No. 185298-58-2)

2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide, identified by its CAS number 185298-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its benzyl, carbamoylcarbonyl, and ethyl substituents attached to an indole core, suggests potential applications in drug discovery and therapeutic intervention.

The indole moiety is a key structural feature of this compound, which is well-documented for its role in various biological processes and pharmacological activities. Indole derivatives have been extensively studied for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The presence of the 1-benzyl group and the 3-(carbamoylcarbonyl) moiety further enhances the complexity and functionality of the molecule, enabling it to interact with biological targets in diverse ways.

The acetamide group at the terminal position of the molecule contributes to its solubility and bioavailability, which are critical factors in pharmaceutical development. This structural feature allows the compound to be more easily absorbed and distributed within the body, potentially improving its therapeutic efficacy. Additionally, the oxygen atom in the oxy group introduces polarity to the molecule, which can influence its interactions with biological targets and its overall pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide and biological receptors. These studies have highlighted the compound's potential as a scaffold for developing novel therapeutic agents. For instance, computational studies have suggested that this molecule may interact with enzymes and receptors involved in cancer progression, making it a promising candidate for further investigation.

In vitro studies have demonstrated that derivatives of indole exhibit significant anti-inflammatory and antioxidant properties. The specific arrangement of functional groups in 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide may contribute to these effects by modulating inflammatory pathways and scavenging reactive oxygen species. These findings are particularly relevant given the increasing recognition of inflammation and oxidative stress as key factors in various chronic diseases.

The synthesis of 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each substituent—such as the benzyl, carbamoylcarbonyl, and ethyl groups—must be carefully managed to ensure high yield and purity. Advanced synthetic techniques, including catalytic methods and protecting group strategies, are often employed to achieve optimal results.

One of the most intriguing aspects of this compound is its potential as a lead structure for drug development. Researchers are exploring various modifications to its core structure to enhance its biological activity and reduce any potential toxicity. For example, replacing the acetamide group with other functionalized amides or esters might alter its pharmacological properties in desirable ways. Such modifications are guided by data from high-throughput screening assays and structural biology studies.

The role of indole derivatives in modulating immune responses has also been a focus of recent research. Studies have shown that certain indole-based compounds can influence immune cell function and cytokine production, which could have therapeutic implications for autoimmune diseases and infections. The unique structural features of 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide make it an attractive candidate for further exploration in this area.

Another area of interest is the potential use of this compound in combination therapies. By pairing it with other drugs that target different pathways, researchers may be able to achieve synergistic effects that enhance treatment outcomes. This approach is particularly relevant in oncology, where combination therapies are increasingly recognized as essential for managing complex diseases like cancer.

The development of novel analytical techniques has also contributed to a better understanding of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about its molecular structure and interactions with other molecules. These insights are crucial for optimizing synthetic routes and predicting biological activity.

Future research directions may include exploring the pharmacokinetic properties of 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide, such as its absorption, distribution, metabolism, excretion (ADME) profile. Understanding these parameters is essential for determining how the compound behaves within the body and how it can be best formulated for therapeutic use.

In conclusion,2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yloxy}acetamide (CAS No. 18529858 58 18529858 58) represents a fascinating subject of study in pharmaceutical chemistry. Its complex structure, characterized by multiple functional groups, positions it as a promising candidate for further research into various therapeutic applications. As scientific understanding continues to evolve, this compound holds great potential for contributing to advancements in medicine and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:185298-58-2)2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetamide
A930647
Purity:99%/99%
Quantity:5mg/10mg
Price ($):188.0/326.0
Email